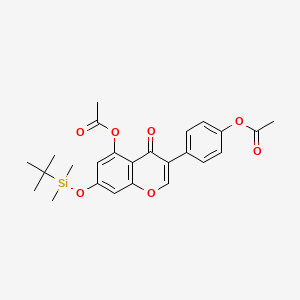
Octa-1,7-dien-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-1,7-dien-2-OL is a naturally occurring organic compound that belongs to the family of terpenoids. It is commonly found in various plant species, including citrus fruits, and has been extensively studied for its biological activity and potential therapeutic applications.
Synthetic Routes and Reaction Conditions:
Dimerization and Hydration of Butadiene: One method involves the dimerization and hydration of butadiene in the presence of a catalyst and water.
Continuous Production Process: Another method involves the continuous reaction of butadiene with water in the presence of a solvent capable of dissolving both reactants and a palladium catalyst.
Industrial Production Methods:
- The continuous production process is preferred in industrial settings due to its efficiency and ability to maintain steady-state conditions, reducing the formation of insoluble polymers .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve halogenation using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products:
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Octa-1,7-dien-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker and source of ethylene in various chemical reactions.
Biology: Studied for its antimicrobial properties and potential use in controlling microbial growth.
Medicine: Investigated for its potential therapeutic applications, including its role in stress response in marine algae.
Industry: Utilized in the production of fragrances and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Octa-1,7-dien-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It may also interfere with microbial metabolic pathways, inhibiting their growth and proliferation.
Comparison with Similar Compounds
Linalool: A monoterpenoid with a similar structure, commonly found in plants like Ocimum canum.
2-Methyl-6-methylene-1,7-octadien-3-ol: Another compound with a similar structure and properties.
1,7-Octadiene-3,6-diol, 2,6-dimethyl-: A related compound with similar chemical properties.
Uniqueness of Octa-1,7-dien-2-OL:
- This compound is unique due to its specific biological activity and potential therapeutic applications, particularly in the field of antimicrobial research.
Properties
IUPAC Name |
octa-1,7-dien-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h3,9H,1-2,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMIWMIJWVVQAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC(=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665797 |
Source


|
| Record name | Octa-1,7-dien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133844-61-8 |
Source


|
| Record name | Octa-1,7-dien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate](/img/structure/B590307.png)
![[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B590308.png)
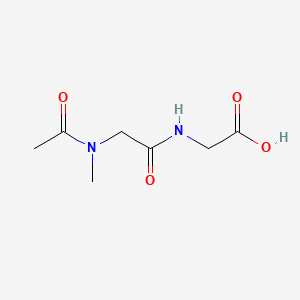
![(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone](/img/structure/B590313.png)

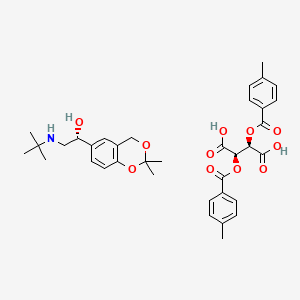
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)

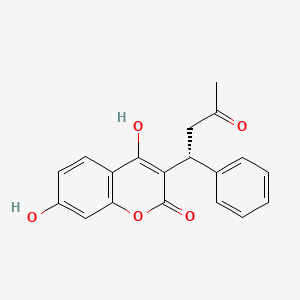
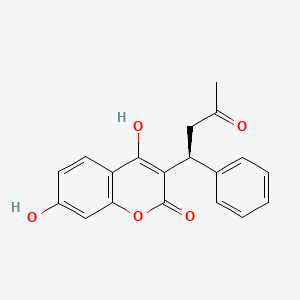
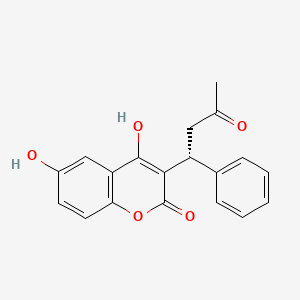
![1-(Hydroxymethyl)-2-methyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B590328.png)
